ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate
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Overview
Description
Ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate is a complex organic compound featuring a benzoisoquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate anhydrides and amines, followed by esterification. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate
- Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate
Uniqueness
Ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoisoquinoline core structure differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in various fields .
Properties
IUPAC Name |
ethyl 4-(6-benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19NO5/c1-2-34-28(33)18-11-13-19(14-12-18)29-26(31)22-10-6-9-20-21(15-16-23(24(20)22)27(29)32)25(30)17-7-4-3-5-8-17/h3-16H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBPNQAJBCMUAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)C(=O)C5=CC=CC=C5)C=CC=C4C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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